molecular formula C11H13ClO2S B1413071 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene CAS No. 1956426-68-8

1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene

Cat. No.: B1413071
CAS No.: 1956426-68-8
M. Wt: 244.74 g/mol
InChI Key: VLTNHEKPFLCSKA-XBXARRHUSA-N
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Description

1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

  • Position 4: A chlorine atom, contributing to electron-withdrawing effects and influencing electrophilic substitution patterns.
  • Position 2: A methylsulfonyl (-SO₂CH₃) group, a strong electron-withdrawing substituent that enhances polarity and affects solubility and stability.

The methylsulfonyl group’s electron-deficient nature may render the aromatic ring less reactive toward electrophilic attack compared to analogs with electron-donating groups .

Properties

IUPAC Name

1-[(E)-but-2-en-2-yl]-4-chloro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c1-4-8(2)10-6-5-9(12)7-11(10)15(3,13)14/h4-7H,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTNHEKPFLCSKA-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=C(C=C(C=C1)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=C(C=C(C=C1)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene can be achieved through several steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-2-(methylsulfonyl)benzene.

    Alkylation: The next step involves the alkylation of 4-chloro-2-(methylsulfonyl)benzene with an appropriate butenyl halide under basic conditions to introduce the butenyl group.

    Isomerization: The final step involves the isomerization of the butenyl group to the (E)-configuration using suitable catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-donating and electron-withdrawing substituents.

    Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) in the presence of Lewis acids (e.g., aluminum chloride).

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Oxidation: Epoxides or diols.

    Reduction: Dechlorinated hydrocarbons.

Scientific Research Applications

Organic Synthesis

1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic aromatic substitution reactions makes it a valuable building block in organic chemistry. The compound can be utilized to create various derivatives that may possess unique properties or functionalities.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the methylsulfonyl group can enhance the bioactivity of compounds derived from it, making it a candidate for drug development. Research indicates that compounds with similar structures may exhibit anti-inflammatory or anti-cancer properties, warranting further investigation into their mechanisms of action.

Material Science

The compound is also utilized in material science for the synthesis of polymers and advanced materials. Its reactive groups allow for incorporation into polymer matrices, potentially improving the mechanical properties or functionality of the resulting materials. This application is particularly relevant in the development of smart materials that respond to environmental stimuli.

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene exhibit promising anticancer activity. In one study, compounds synthesized from this precursor were tested against various cancer cell lines, showing significant cytotoxic effects compared to controls. The study highlighted the importance of structural modifications on biological activity.

Case Study 2: Polymer Development

Another study focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical strength. The modified polymers exhibited improved performance under high-temperature conditions, showcasing the potential for industrial applications where material durability is critical.

Mechanism of Action

The mechanism of action of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The electron-donating and electron-withdrawing groups on the benzene ring influence the reactivity and orientation of electrophilic attacks.

    Oxidation and Reduction: The butenyl and chlorine substituents undergo redox reactions, altering the compound’s chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene with three analogous compounds, focusing on molecular features, spectral data, and functional group effects.

Table 1: Structural and Spectral Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Physical State Notable Spectral Data (IR, NMR)
Target Compound C₁₁H₁₃ClO₂S 244.74 (calc.) Methylsulfonyl, Chloro, (E)-butenyl Not reported Expected IR: ~1150–1300 cm⁻¹ (SO₂ asym/sym stretch)
1-[1-(4-Chlorophenyl)ethenyl]-2-(methylsulfanyl)benzene C₁₅H₁₃ClS 261.05 Methylsulfanyl, Chlorostyryl Pale-yellow oil IR: 1614 cm⁻¹ (C=C); ¹H NMR: δ 2.34 (S-CH₃), 5.29/5.80 (vinyl H)
1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene C₈H₈BrClO₂S 283.60 Bromomethyl, Methylsulfonyl, Chloro Solid (min 98% purity) Not reported
1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene C₁₃H₁₀Cl₂S 269.24 Dichloro, Sulfanylmethyl Not reported Not reported

Key Comparative Insights

Functional Group Effects Methylsulfonyl vs. Methylsulfanyl: The target compound’s methylsulfonyl group (-SO₂CH₃) is more polar and electron-withdrawing than the methylsulfanyl (-SMe) group in Compound . This increases the target’s solubility in polar solvents (e.g., DMSO) and reduces nucleophilic aromatic substitution reactivity compared to the sulfanyl analog. Chlorostyryl vs. Bromomethyl: Compound ’s bromomethyl group (-CH₂Br) introduces a reactive site for nucleophilic substitution (e.g., SN2 reactions), contrasting with the target’s non-leaving (E)-butenyl group. The bromine atom also increases molecular weight (283.6 vs. 244.74) and may enhance lipophilicity.

Stereochemical and Electronic Differences

  • The (E)-butenyl group in the target compound imposes steric constraints and conjugation effects absent in Compounds and . This could influence photochemical behavior or participation in cycloaddition reactions.
  • Compound ’s dichloro substitution and sulfide bridge (-S-CH₂-) create a more lipophilic profile compared to the target’s single chloro and polar sulfonyl groups.

Spectral Signatures The IR absorption at 1614 cm⁻¹ in Compound corresponds to its vinyl C=C stretch, absent in the target compound. The target’s methylsulfonyl group would exhibit characteristic asymmetric/symmetric SO₂ stretches (~1150–1300 cm⁻¹), unobserved in sulfanyl or sulfide analogs . ¹H NMR data for Compound (δ 5.29/5.80 for vinyl protons) highlights the distinct electronic environment of its styryl group compared to the target’s aliphatic butenyl chain.

Biological Activity

1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene, also known by its CAS number 1956426-68-8, is an organic compound characterized by a unique structure featuring a benzene ring substituted with a butenyl group, a chlorine atom, and a methylsulfonyl group. This compound is notable for its potential biological activities, which are of significant interest in medicinal chemistry and organic synthesis.

PropertyValue
IUPAC Name(E)-1-(but-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene
Molecular FormulaC11H13ClO2S
Molecular Weight244.74 g/mol
Purity95%

Biological Activity

The biological activity of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene has been investigated in various studies, focusing primarily on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal activities. For instance, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these strains were reported as follows:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against Candida species. The findings suggest that it inhibits biofilm formation without affecting planktonic cells, indicating a potential quorum-sensing mediated mechanism .

Case Studies

Several studies have highlighted the efficacy of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene in combating microbial infections:

  • Study on Staphylococcus aureus Biofilms : A study showed over 55% biofilm inhibition compared to standard antibiotics like chloramphenicol. The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MBIC values ranging from 62.216 to 124.432 μg/mL.
  • Antifungal Evaluation : In a comparative analysis with fluconazole, the compound outperformed fluconazole in inhibiting Candida biofilm formation, suggesting its potential as an alternative treatment for fungal infections .

The proposed mechanisms through which 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene exerts its biological effects include:

Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups such as chlorine enhances the reactivity of the benzene ring towards electrophiles.

Oxidation and Reduction Reactions : The butenyl and chlorine substituents can undergo redox reactions that modify the compound's chemical properties, potentially enhancing its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene
Reactant of Route 2
1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene

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